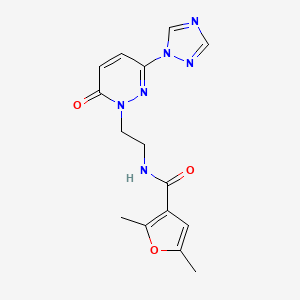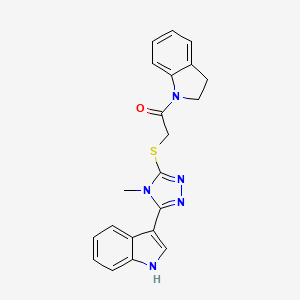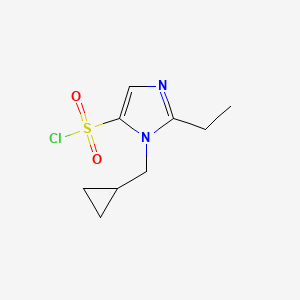
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as GSK-3 Inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
作用机制
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide acts as a competitive inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. It binds to the ATP-binding site of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glycogen in the liver, indicating its potential use in the treatment of diabetes. It has also been shown to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. This selectivity makes it a valuable tool for studying the role of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide in various diseases. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. One area of research is the development of more potent and selective N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitors. Another area of research is the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a promising compound with potential therapeutic applications in several diseases. Its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide makes it a valuable tool for studying the role of this enzyme in various cellular processes. Further research is needed to fully understand the potential of this compound and its limitations.
合成方法
The synthesis of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide involves a series of chemical reactions. The first step involves the condensation of 2-nitroaniline with 4-methoxybenzaldehyde to form 4-methoxy-N-(2-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 4-bromo-1,2,3,6-tetrahydropiperidine and 2-bromoquinoxaline to form N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide.
科学研究应用
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitor. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide plays a critical role in several diseases, including Alzheimer's disease, diabetes, and cancer. Inhibition of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have therapeutic benefits in these diseases. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to be a potent and selective inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, making it a promising candidate for drug development.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)13-24-22(27)17-5-4-12-26(15-17)21-14-23-19-6-2-3-7-20(19)25-21/h2-3,6-11,14,17H,4-5,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENMMDWLMONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595192.png)


![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)